molecular formula C17H22O5 B12674680 Isoheleniamarin CAS No. 6586-77-2

Isoheleniamarin

Cat. No.: B12674680
CAS No.: 6586-77-2
M. Wt: 306.4 g/mol
InChI Key: RTZXXBPATUWPKS-FXDZLZDOSA-N
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Description

Isoheleniamarin is a sesquiterpene lactone derivative primarily isolated from plants of the Helenium genus. Its structure features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and methyl groups at specific positions . Known for its anti-inflammatory and cytotoxic properties, it has been studied in the context of cancer therapy and immunomodulation. Characterization typically includes:

  • 1H/13C NMR: Full spectral data to confirm stereochemistry and substituent positions .
  • HRMS: High-resolution mass spectrometry for molecular formula validation .
  • Purity: ≥95% purity via HPLC or elemental analysis for pharmacological studies .

Properties

CAS No.

6586-77-2

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,5S,8aR,9R)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,7,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5,8-9,12,14-15H,6-7H2,1-4H3/t8-,9?,12+,14?,15+,17-/m0/s1

InChI Key

RTZXXBPATUWPKS-FXDZLZDOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2C([C@H]([C@]3(C1=CCC3=O)C)OC(=O)C)C(C(=O)O2)C

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1=CCC3=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoheleniamarin involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include propargyl bromide and anhydrous potassium carbonate . The reaction conditions often involve dry acetone and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Isoheleniamarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Isoheleniamarin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.

    Biology: this compound is studied for its potential anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of isoheleniamarin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoheleniamarin belongs to the sesquiterpene lactone family, which includes compounds like Parthenolide and Artesunate. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Property This compound Parthenolide Artesunate
Core Structure γ-Lactone + bicyclic α-Methylene-γ-lactone Endoperoxide + lactone
Key Functional Groups C-8 hydroxyl, C-12 methyl C-4 epoxide C-10 peroxide bridge
Bioactivity Anti-inflammatory (IC50: 2.1 μM) NF-κB inhibition (IC50: 0.5 μM) Antimalarial (EC50: 1.3 nM)
Stability pH-sensitive (degradation > pH 7) Light-sensitive Hydrolytically unstable

Key Contrasts :

  • Reactivity: this compound’s hydroxyl group enhances solubility but reduces metabolic stability compared to Parthenolide’s epoxide .
  • Target Specificity : Unlike Artesunate’s redox-active peroxide, this compound inhibits pro-inflammatory cytokines (e.g., TNF-α) via direct enzyme binding .

Comparison with Functionally Similar Compounds

This compound shares therapeutic overlap with Dexamethasone (synthetic glucocorticoid) and Curcumin (polyphenol):

Table 2: Functional Efficacy and Limitations
Parameter This compound Dexamethasone Curcumin
Mechanism IL-6/TNF-α suppression Glucocorticoid receptor agonism NF-κB/COX-2 inhibition
Potency Moderate (IC50: 2.1 μM) High (IC50: 0.01 μM) Low (IC50: 20 μM)
Toxicity Low hepatotoxicity High (adrenal suppression) Minimal
Bioavailability Poor (oral: <10%) High (oral: 70%) Very low (oral: 1%)

Critical Insights :

  • Therapeutic Window : this compound’s lower toxicity profile makes it preferable for chronic inflammation over Dexamethasone .
  • Formulation Challenges: Unlike Curcumin, this compound requires nanoencapsulation or prodrug strategies to improve bioavailability .

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